[4-(Ethoxymethoxy)phenyl]methanol
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Overview
Description
[4-(Ethoxymethoxy)phenyl]methanol is an organic compound with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol . It is a derivative of phenylmethanol, where the phenyl ring is substituted with an ethoxymethoxy group at the para position. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Scientific Research Applications
[4-(Ethoxymethoxy)phenyl]methanol is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Safety and Hazards
The safety data sheet for a similar compound, 4-Methoxyphenol, indicates that it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and is toxic to aquatic life . It’s important to handle “[4-(Ethoxymethoxy)phenyl]methanol” with care, using appropriate safety measures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Ethoxymethoxy)phenyl]methanol typically involves the reduction of 4-(ethoxymethoxy)benzaldehyde. One common method includes the use of sodium tetrahydroborate (NaBH4) in methanol as the reducing agent. The reaction is carried out at room temperature (20°C) for approximately 16 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves large-scale reduction reactions using similar reagents and conditions as those used in laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
[4-(Ethoxymethoxy)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding aldehyde or carboxylic acid.
Reduction: Further reduction to the corresponding alkane.
Substitution: Nucleophilic substitution reactions at the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium tetrahydroborate (NaBH4) in methanol.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: 4-(Ethoxymethoxy)benzaldehyde or 4-(Ethoxymethoxy)benzoic acid.
Reduction: 4-(Ethoxymethoxy)phenylmethane.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Mechanism of Action
The mechanism of action for [4-(Ethoxymethoxy)phenyl]methanol largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, influencing metabolic pathways. The ethoxymethoxy group can affect the compound’s solubility and reactivity, thereby modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
Phenylmethanol: The parent compound without the ethoxymethoxy substitution.
4-Methoxyphenylmethanol: Similar structure with a methoxy group instead of an ethoxymethoxy group.
4-Hydroxyphenylmethanol: Contains a hydroxyl group at the para position.
Uniqueness
[4-(Ethoxymethoxy)phenyl]methanol is unique due to the presence of the ethoxymethoxy group, which can influence its chemical reactivity and biological interactions. This substitution can enhance solubility in organic solvents and potentially alter its pharmacokinetic properties compared to similar compounds.
Properties
IUPAC Name |
[4-(ethoxymethoxy)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-2-12-8-13-10-5-3-9(7-11)4-6-10/h3-6,11H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTLFGATOHUJQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCOC1=CC=C(C=C1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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